![molecular formula C20H20N2O2 B2737802 2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 1207039-58-4](/img/structure/B2737802.png)
2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole-isoquinoline derivatives, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Synthetic Strategies and Chemical Interactions
The chemical compound 2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is involved in various synthetic strategies and chemical interactions, contributing to the advancement of organic chemistry. For instance, the convergent construction of 1,4-dihydropyridine scaffold containing indole fragment highlights an efficient synthetic strategy, enabling the facile synthesis of indol-3-yl-5-oxo-1,4,5,6,7,8-hexahydroquinoline, and indol-3-yl-1,4-dihydropyridine derivatives. This process underscores the significance of atom-economy and provides an easy purification route for the desired products (Chen, Xu, Liu, & Ji, 2011).
Advanced Material Synthesis
In the realm of advanced material synthesis, the work on weak interactions in barbituric acid derivatives unveils the formation of unusually steady intermolecular organic "sandwich" complexes. These complexes are stabilized by weak C-H…n (O-C) hydrogen bonds and π–π stacking interactions, showcasing the intricate interplay between different types of molecular interactions and their influence on the structural configuration of organic compounds (Khrustalev, Krasnov, & Timofeeva, 2008).
Catalytic Transformations and Protective Group Chemistry
The development of catalytic transformations and the exploration of protective group chemistry are further exemplified in the synthesis of indoloisoquinolinones via Pd(II)-catalyzed intramolecular diamination of alkynes. This approach highlights the utility of the 2-(methoxycarbonyl)ethyl group as a removable N-protecting group, demonstrating its versatility in facilitating complex molecular architectures and transformations (Ha, Yao, Wang, & Zhu, 2015).
Pharmacological Investigations
On the pharmacological front, the discovery of an 8-methoxytetrahydroisoquinoline derivative as an orally active N-type calcium channel blocker for neuropathic pain without CYP inhibition liability illustrates the compound's potential therapeutic applications. This research underscores the importance of structural modifications in enhancing pharmacological profiles and reducing adverse effects, contributing to the development of safer and more effective medications (Ogiyama et al., 2015).
properties
IUPAC Name |
2-indol-1-yl-1-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-24-18-7-6-17-13-22(11-9-16(17)12-18)20(23)14-21-10-8-15-4-2-3-5-19(15)21/h2-8,10,12H,9,11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHIIXOOOLSHSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)CN3C=CC4=CC=CC=C43)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.